

Introduction: A Profile of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4-fluoro-5-nitrophenol**

Cat. No.: **B1583476**

[Get Quote](#)

2-Chloro-4-fluoro-5-nitrophenol is a halogenated nitroaromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring, featuring chloro, fluoro, and nitro groups, presents a versatile scaffold for the synthesis of more complex molecules. Understanding its core physical and chemical properties is paramount for researchers and process chemists seeking to optimize reaction conditions, ensure safety, and predict its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of **2-Chloro-4-fluoro-5-nitrophenol**, grounded in experimental data and theoretical principles. It is designed to serve as a practical resource for scientists in drug development and chemical research, offering not just data, but also the scientific rationale behind the observed properties and the methodologies for their verification.

The molecular structure of **2-Chloro-4-fluoro-5-nitrophenol** is presented below. The strategic placement of electron-withdrawing groups (-Cl, -F, -NO₂) and a proton-donating hydroxyl group (-OH) dictates its unique reactivity and physical attributes.

Caption: Molecular Structure of **2-Chloro-4-fluoro-5-nitrophenol**.

Core Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, including intermolecular forces, molecular weight, and symmetry. The data for **2-Chloro-4-fluoro-5-nitrophenol** are summarized below.

Property	Value	Source(s)
CAS Number	84478-75-1	[1] [2]
Molecular Formula	C ₆ H ₃ ClFNO ₃	[1] [2]
Molecular Weight	191.54 g/mol	[1] [2]
Appearance	Light orange to yellow/green powder or crystals	[2]
Melting Point	105 - 112 °C	[1] [2]
Boiling Point	298.7 ± 40.0 °C (Predicted)	[1]
Density	1.7 ± 0.1 g/cm ³	[3]
pKa	6.58 ± 0.24 (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
Storage	Inert atmosphere, room temperature or 2-8 °C	[1] [2]

Scientific Discussion of Properties

- Melting Point: The relatively high melting point (105-112 °C) for a molecule of this size is attributable to strong intermolecular forces. The hydroxyl group allows for hydrogen bonding, while the highly polar nitro group and halogen substituents create significant dipole-dipole interactions, leading to a stable crystal lattice that requires substantial energy to disrupt.
- Acidity (pKa): Phenol itself is a weak acid (pKa ≈ 10).[\[4\]](#) The acidity of **2-Chloro-4-fluoro-5-nitrophenol** is significantly enhanced, as indicated by the predicted pKa of 6.58.[\[1\]](#) This increase in acidity is a direct consequence of the three electron-withdrawing groups (-Cl, -F, -NO₂) on the aromatic ring. These groups stabilize the resulting phenoxide anion through inductive and/or resonance effects, making the hydroxyl proton more readily donated.[\[5\]](#) The nitro group, being para to the hydroxyl group, is particularly effective at stabilizing the negative charge via resonance, delocalizing it onto the oxygen atoms of the nitro group.[\[2\]](#)[\[5\]](#)
- Solubility: Its solubility in polar organic solvents like methanol is expected due to the potential for hydrogen bonding with the solvent via the hydroxyl group and dipole-dipole interactions.

[1] Solubility in water is likely limited but enhanced in alkaline aqueous solutions due to the formation of the more soluble phenoxide salt.

Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The reported spectrum shows two distinct signals in the aromatic region and one for the hydroxyl proton.
 - ^1H NMR (400 MHz, DMSO-d₆): δ 11.18 (s, 1H, -OH), 8.10 (d, J =10.4 Hz, 1H, Ar-H), 7.62 (d, J =7.2 Hz, 1H, Ar-H).[1]
 - Interpretation: The downfield shift of the hydroxyl proton (11.18 ppm) is characteristic of a phenolic proton in DMSO, often broadened and variable. The two aromatic protons appear as doublets, consistent with their positions on the substituted ring. The specific coupling constants (J values) reflect the interactions with neighboring atoms, in this case, the fluorine atom.
- ^{13}C NMR: While an experimental ^{13}C NMR spectrum is not readily available in public databases, the key features can be predicted based on established substituent effects.
 - Prediction: Six unique signals are expected for the six aromatic carbons. The carbon atom bonded to the hydroxyl group (C1) would appear significantly downfield (~150-160 ppm). The carbon bonded to the nitro group (C5) would also be downfield. Carbons bonded to halogens will show characteristic shifts and, importantly, the carbons near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.

Mass Spectrometry (MS)

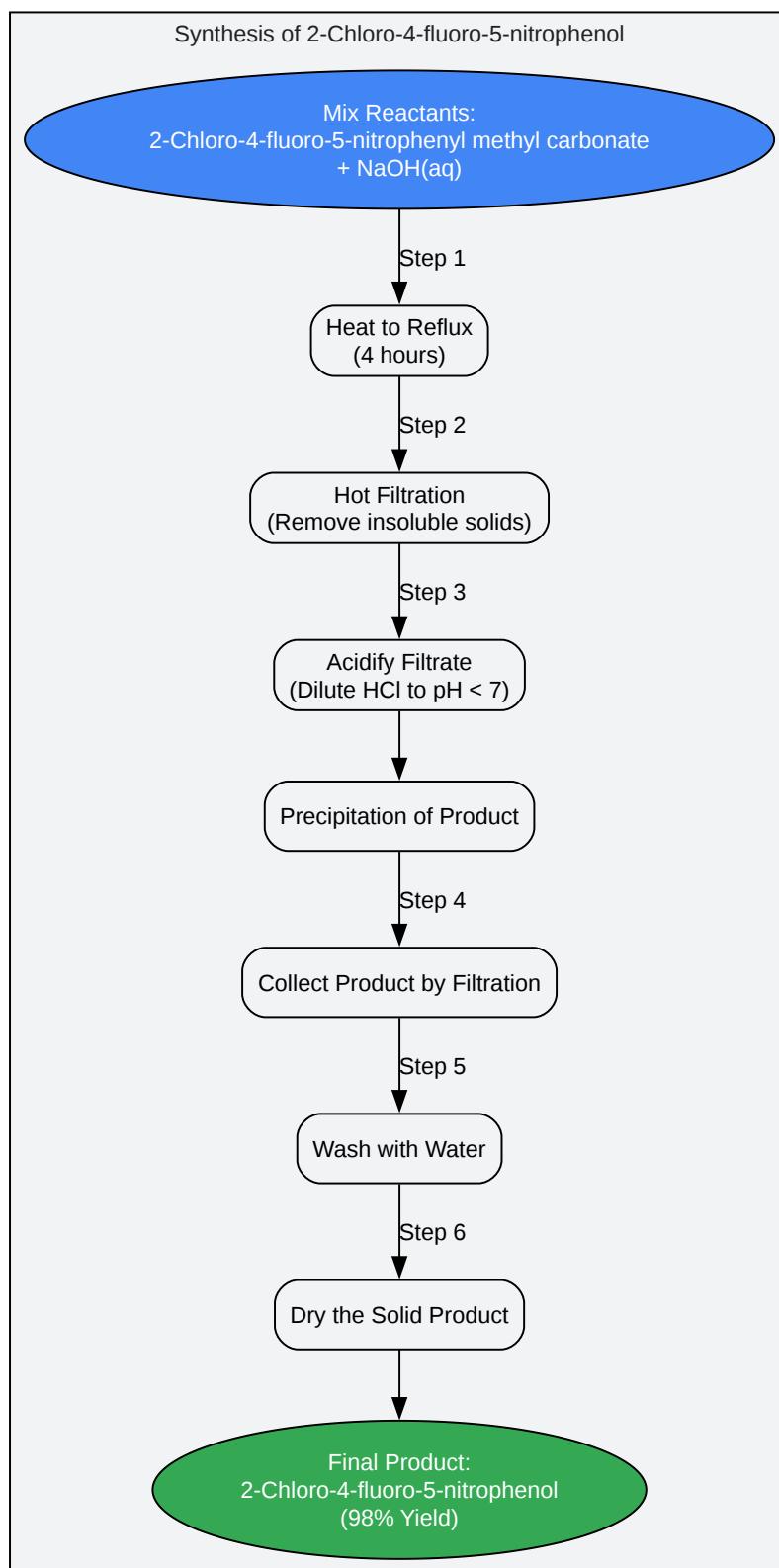
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- ESI-MS: m/z: 192.1 ([M+H]⁺).[1]

- Interpretation: The electrospray ionization (ESI) mass spectrum shows a peak at m/z 192.1, which corresponds to the protonated molecule $[M+H]^+$. This confirms the molecular weight of 191.54 g/mol. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ^{35}Cl and ^{37}Cl isotopes) would be expected for the molecular ion peak, providing further structural confirmation.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.


- Prediction:
 - $\sim 3200\text{-}3500\text{ cm}^{-1}$ (broad): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.
 - $\sim 3000\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1520\text{-}1560\text{ cm}^{-1}$ (asymmetric) & $\sim 1340\text{-}1380\text{ cm}^{-1}$ (symmetric): Strong N-O stretching vibrations from the nitro group. These are highly characteristic.
 - $\sim 1450\text{-}1600\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
 - $\sim 1200\text{-}1260\text{ cm}^{-1}$: C-O stretching of the phenol.
 - $\sim 1000\text{-}1250\text{ cm}^{-1}$: C-F stretching.
 - $\sim 700\text{-}850\text{ cm}^{-1}$: C-Cl stretching.

Key Experimental & Synthesis Protocols

Adherence to validated protocols is essential for reproducible results and ensuring the quality of the material.

Synthesis Protocol via Hydrolysis

A high-yield synthesis has been reported starting from 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.^[1] This method is efficient and proceeds through a simple hydrolysis reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-fluoro-5-nitropheno**.

Step-by-Step Methodology:

- Reaction Setup: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) is combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).[1]
 - Causality: Sodium hydroxide acts as the base to hydrolyze the carbonate ester, liberating the phenoxide. An excess of NaOH ensures the reaction goes to completion.
- Reflux: The mixture is heated to reflux and maintained for 4 hours.[1]
 - Causality: The elevated temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the reaction rate.
- Workup - Filtration & Acidification: Upon completion, any insoluble solids are removed by hot filtration. The clear filtrate is then cooled and acidified with dilute hydrochloric acid until the pH is less than 7.[1]
 - Causality: Filtration removes any unreacted starting material or impurities. Acidification protonates the soluble sodium phenoxide intermediate, causing the neutral, less soluble phenol product to precipitate out of the aqueous solution.
- Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the final product (90 g, 98% yield).[1]
 - Causality: Washing with water removes any residual salts (like NaCl) and acid. Drying removes residual water to yield the pure, solid product.

Protocol for Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point (T_m) and enthalpy of fusion (ΔH_m).[6]

Methodology based on ASTM D3418:[7]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Chloro-4-fluoro-5-nitrophenol** into a standard aluminum DSC pan. Crimp the pan with a lid.

- Trustworthiness: A small, accurately weighed sample ensures uniform heat transfer and reproducible results.
- Instrument Setup: Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
 - Causality: The differential measurement between the sample and an inert reference pan allows for the precise detection of heat flow changes associated only with the sample's thermal transitions.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).
 - Causality: A controlled heating rate ensures thermal equilibrium within the sample. The inert nitrogen atmosphere prevents any oxidative degradation at elevated temperatures.
- Data Analysis: The melting point (T_m) is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion (ΔH_m).
 - Trustworthiness: The onset temperature is a more thermodynamically significant and reproducible measure of the melting point than the peak temperature for pure crystalline compounds.[\[8\]](#)

Applications & Relevance

2-Chloro-4-fluoro-5-nitrophenol is not an end-product but a crucial building block. Its functional groups serve as handles for further chemical modification.

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[\[2\]](#) The nitro group can be reduced to an amine, which is a common precursor for building more complex drug scaffolds.

- Agrochemicals: This compound is used in the formulation of herbicides and pesticides.[2] The specific combination of substituents can be tailored to target biological pathways in weeds or pests, enhancing agricultural productivity.
- Analytical and Environmental Chemistry: Due to its distinct structure, it can be used as a reagent or standard in analytical methods and for monitoring environmental pollutants.[2]

Safety & Handling

As a nitroaromatic compound, **2-Chloro-4-fluoro-5-nitrophenol** requires careful handling.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9]
 - Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[9]
 - Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[9]
 - Skin Irritation (Category 2) - H315: Causes skin irritation.[9]
 - Eye Irritation (Category 2) - H319: Causes serious eye irritation.[9]
- Handling Precautions:
 - Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10]
 - Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]
 - Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[11]
 - Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
- Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

References

- LibreTexts Chemistry. (2020). 8.15: The Effect of Substituents on pKa.
- PubChem. (n.d.). Phenol, 2-chloro-4-fluoro-5-nitro-.
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
- PubChem. (n.d.). 2-Chloro-5-nitrophenol.
- MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- PubChem. (n.d.). Phenol, 2-chloro-4-fluoro-5-nitro- - GHS Classification.
- ACS Publications. (1959). Separation of Halogenated Phenols by Paper Chromatography.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE MSDS.
- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- Oxford Lab Chem. (n.d.). Extra Pure (o-Nitrophenol) MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-4-fluoro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. awqc.com.au [awqc.com.au]
- 3. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 8. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-4-fluoro-5-nitrophenol(84478-75-1) 1H NMR spectrum [chemicalbook.com]
- 11. paspk.org [paspk.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- To cite this document: BenchChem. [Introduction: A Profile of a Key Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583476#2-chloro-4-fluoro-5-nitrophenol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com